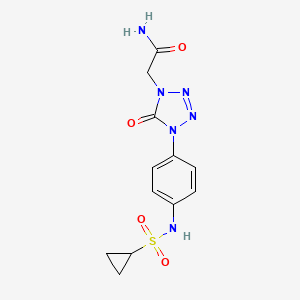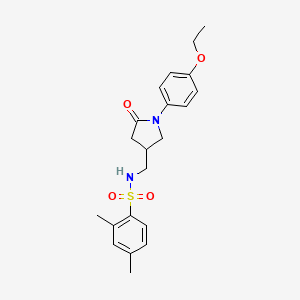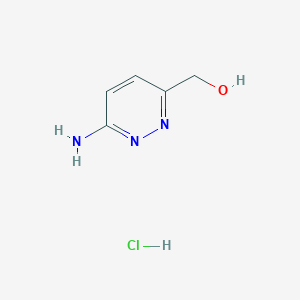
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related isoquinoline alkaloid structures can be achieved through methods such as the conversion of carboxylic acids to the corresponding carboxamides, as demonstrated with niobium pentachloride under mild conditions . Additionally, the synthesis of isoquinoline carboxamide derivatives, like those used for imaging peripheral benzodiazepine receptors, involves the creation of analogues and their subsequent biological characterization . The use of catalysts such as TBTU in the presence of a base in acetonitrile at room temperature is another effective method for synthesizing N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides .
Molecular Structure Analysis
The molecular structure of isoquinoline carboxamides can be confirmed through techniques like X-ray diffraction analysis, as seen in the synthesis of 4-carbamoyl(thiocarbamoyl)-3-thioxo-2,3,5,6,7,8-hexahydroisoquinolines . Additionally, the conformational features of similar compounds have been determined through single crystal X-ray studies, which is crucial for understanding the relationship between structure and biological activity .
Chemical Reactions Analysis
Isoquinoline carboxamides can undergo various chemical reactions, including alkylation and carbonylation. For instance, derivatives of N-tert-butyldecahydro-3-isoquinoline carboxamide were prepared by alkylation with different alkylating agents . Moreover, the palladium-mediated carbonylation using carbon monoxide and various amines is a method used for labeling isoquinoline carboxamides, which is essential for the development of radioligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline carboxamides are influenced by their structural characteristics. These properties are essential for their biological activities, such as cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic effects. The physicochemical parameters, such as solubility, stability, and reactivity, can be correlated with the biological results, providing insights into the potential therapeutic applications of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Evaluation as Potential Antipsychotic Agents
A study explored the synthesis of heterocyclic analogues of 1192U90, a compound evaluated as a potential antipsychotic agent, where N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-methylthiophene-2-carboxamide could be a related structure. The analogues were evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and their ability to antagonize the apomorphine-induced climbing response in mice. This study highlights the significance of such compounds in the development of antipsychotic medications (Norman et al., 1996).
Role in Neuroinflammation Imaging
Another study involved a radioligand, 11C-ER176, closely related to the compound , which is used for PET imaging of 18-kDa translocator protein (TSPO), a marker of neuroinflammation. This study provides insights into the use of similar compounds for detecting abnormalities in patients, highlighting their role in neuroimaging and the study of neuroinflammatory conditions (Ikawa et al., 2017).
Antitumor Activity
Compounds structurally related to N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-methylthiophene-2-carboxamide have been synthesized and evaluated for antineoplastic activity. This research is crucial for understanding the potential antitumor properties of such compounds, paving the way for new cancer treatments (Liu et al., 1995).
Antimicrobial and Antifungal Screening
Recent research involved the synthesis and characterization of compounds similar to N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-methylthiophene-2-carboxamide, which were screened for antibacterial and antifungal activity. These studies are significant in the development of new antimicrobial agents (Rajput & Sharma, 2021).
Role in Drug Design and Fragmentation
A study on a compound similar to N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-methylthiophene-2-carboxamide demonstrated its role in drug design, particularly as a negative allosteric modulator of the dopamine D2 receptor. The fragmentation of such a compound provided insights into allosteric pharmacology, which is vital for designing more effective drugs (Mistry et al., 2015).
Propiedades
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-15-12-18(23-14-15)19(22)20-9-4-5-10-21-11-8-16-6-2-3-7-17(16)13-21/h2-3,6-7,12,14H,8-11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOJDHPXEDMOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-methylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-dimethyl 2-[bis(methoxycarbonyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole-4,5-dicarboxylate](/img/structure/B2537550.png)
![2-cyclohexyl-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2537552.png)
![4-{[(9,10-dioxo(2-anthryl))sulfonyl]methylamino}-N,N-diethylbutanamide](/img/structure/B2537553.png)
![N-(2,5-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2537556.png)
![8-(4-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537557.png)

![5-Chloro-4-methyl-2-{4-[(phenylsulfonyl)acetyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2537559.png)




![5-Thien-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2537567.png)
![N-[[2-(1-Methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]but-2-ynamide](/img/structure/B2537569.png)